2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide
CAS No.: 921497-46-3
Cat. No.: VC5220790
Molecular Formula: C11H15N3O2S2
Molecular Weight: 285.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921497-46-3 |
|---|---|
| Molecular Formula | C11H15N3O2S2 |
| Molecular Weight | 285.38 |
| IUPAC Name | 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H15N3O2S2/c1-6-4-7-9(18-6)10(16)14(3)11(13-7)17-5-8(15)12-2/h6H,4-5H2,1-3H3,(H,12,15) |
| Standard InChI Key | LDBQQHCKFGRQIJ-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC)C |
Introduction
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step reactions, including condensation reactions and nucleophilic substitutions. For compounds like 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide, synthesis might involve:
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Starting Materials: Typically, these could include thiourea, carbon disulfide, and appropriate alkylating agents.
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Reaction Conditions: Controlled temperature, use of catalysts, and specific solvents are crucial for optimizing yield and purity.
Biological Activity
While specific biological activity data for this compound is not available, thienopyrimidine derivatives are generally studied for their potential as therapeutic agents. They have shown promise in various biological assays, including antimicrobial and anticancer screenings.
Research Findings and Potential Applications
Given the lack of specific data on 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide, research findings are based on related compounds:
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Antimicrobial Activity: Thienopyrimidines have been explored for their antimicrobial properties, showing efficacy against various bacterial strains .
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Anticancer Potential: Some derivatives have demonstrated anticancer activity by inhibiting specific enzymes or pathways involved in cancer cell proliferation .
Data Tables
Due to the limited availability of specific data for 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide, the following table provides general information on related thienopyrimidine derivatives:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C14H17N5O2S4 | Not specified | Potential inhibitor of biological targets |
| N-(2,4-difluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | C20H19F2N3O2S | Not specified | Potential therapeutic agent |
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